1-Boc-5-chloro-3-(methoxy-methyl-carbamoyl)indazole
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Overview
Description
N-tert-Butoxycarbonyl-5-chloro-3-indazole-N-methoxy-N-methylcarboxiamide is a synthetic organic compound with the molecular formula C15H18ClN3O4 and a molecular weight of 339.77 g/mol . This compound is characterized by the presence of an indazole ring, a tert-butoxycarbonyl (Boc) protecting group, and a methoxy-methylcarboxiamide moiety. It is primarily used in proteomics research and other scientific studies .
Preparation Methods
The synthesis of N-tert-Butoxycarbonyl-5-chloro-3-indazole-N-methoxy-N-methylcarboxiamide involves multiple steps, starting with the preparation of the indazole core. The indazole ring is typically synthesized through cyclization reactions involving hydrazines and ketones or aldehydes. The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The methoxy-methylcarboxiamide moiety is then attached through amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
N-tert-Butoxycarbonyl-5-chloro-3-indazole-N-methoxy-N-methylcarboxiamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the indazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Amide Bond Formation: The methoxy-methylcarboxiamide moiety can participate in further amide bond formation reactions with carboxylic acids or their derivatives.
Common reagents used in these reactions include bases like triethylamine, acids like TFA, and coupling agents like DCC and NHS. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-tert-Butoxycarbonyl-5-chloro-3-indazole-N-methoxy-N-methylcarboxiamide has several scientific research applications:
Proteomics Research: It is used as a reagent in the study of protein structures and functions, particularly in the modification and labeling of peptides and proteins.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including its role as a building block in the synthesis of bioactive molecules.
Chemical Biology: It is utilized in the development of chemical probes and tools for studying biological processes at the molecular level.
Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-tert-Butoxycarbonyl-5-chloro-3-indazole-N-methoxy-N-methylcarboxiamide is primarily related to its ability to form stable amide bonds and its role as a protecting group in synthetic chemistry. The tert-butoxycarbonyl group protects amines during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations. The indazole ring may also interact with biological targets, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
N-tert-Butoxycarbonyl-5-chloro-3-indazole-N-methoxy-N-methylcarboxiamide can be compared with other similar compounds, such as:
N-tert-Butoxycarbonyl-5-chloro-1H-indazole: Similar structure but lacks the methoxy-methylcarboxiamide moiety.
N-tert-Butoxycarbonyl-3-indazole-N-methoxy-N-methylcarboxiamide: Similar structure but lacks the chloro substituent.
N-tert-Butoxycarbonyl-5-chloro-3-indazole-N-methylcarboxiamide: Similar structure but lacks the methoxy group.
The uniqueness of N-tert-Butoxycarbonyl-5-chloro-3-indazole-N-methoxy-N-methylcarboxiamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C15H18ClN3O4 |
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Molecular Weight |
339.77 g/mol |
IUPAC Name |
tert-butyl 5-chloro-3-[methoxy(methyl)carbamoyl]indazole-1-carboxylate |
InChI |
InChI=1S/C15H18ClN3O4/c1-15(2,3)23-14(21)19-11-7-6-9(16)8-10(11)12(17-19)13(20)18(4)22-5/h6-8H,1-5H3 |
InChI Key |
SKBZJXIVWSLWRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Cl)C(=N1)C(=O)N(C)OC |
Origin of Product |
United States |
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